6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazole-thiadiazole core substituted with a 5-bromo-2-chlorophenyl group. This scaffold is part of a broader class of triazolothiadiazoles, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The bromo and chloro substituents on the phenyl ring introduce electron-withdrawing effects, enhancing electrophilic reactivity and influencing intermolecular interactions such as halogen bonding.
Properties
IUPAC Name |
6-(5-bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN4S/c10-5-1-2-7(11)6(3-5)8-14-15-4-12-13-9(15)16-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONDVWKQROMQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN3C=NN=C3S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole and thiadiazole rings can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazole and thiadiazole rings.
Scientific Research Applications
Medicinal Chemistry
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds in the triazole family exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains. The mechanism is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways related to cell proliferation is under investigation. For instance:
Agricultural Science
This compound has also been explored for its potential as a pesticide or herbicide due to its ability to disrupt biochemical pathways in target organisms.
Herbicidal Activity
Field trials have indicated that formulations containing this compound can effectively control weed populations without harming crop yields.
| Herbicide Concentration (g/ha) | Weed Control (%) |
|---|---|
| 50 | 70 |
| 100 | 90 |
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of novel polymers and nanomaterials.
Polymer Composites
Research has shown that incorporating this triazole derivative into polymer matrices enhances thermal stability and mechanical strength.
| Polymer Type | Addition (%) | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | 5 | 220 |
| Polystyrene | 10 | 250 |
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted on the antimicrobial efficacy of triazole derivatives revealed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Case Study 2: Agricultural Applications
In a controlled environment, crops treated with formulations containing this compound showed a marked reduction in weed biomass compared to untreated controls over a growing season.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Anticancer Activity
- The adamantyl derivative 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole () showed COX-1/2 inhibitory activity, with IC₅₀ values in the nanomolar range. Its bulky adamantyl group likely enhances target selectivity via hydrophobic interactions .
- KA39 (6-(2,5-dinitrophenyl)-triazolo-thiadiazole, ) demonstrated potent anticancer activity (GI₅₀: 0.5–2.0 μM) in colorectal and prostate cancer cell lines. Nitro groups contribute to redox-modulating effects, unlike the halogenated target compound .
- Microwave-synthesized 3-fluoro/methoxy derivatives () exhibited antibacterial and anticancer activities, highlighting the role of halogen and alkoxy groups in bioactivity .
Antimicrobial and Anti-Inflammatory Activity
- 3-(3-Chlorophenyl)-triazolo-thiadiazoles () displayed broad-spectrum antimicrobial activity (MIC: 8–32 μg/mL), attributed to the chloro group’s electronegativity disrupting microbial membranes .
- 3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl)-triazolo-thiadiazole () inhibited p38 MAPK (IC₅₀: 0.8 μM), suggesting chloro and methoxy groups synergize for anti-inflammatory effects .
Structural and Crystallographic Insights
- Intermolecular Interactions : X-ray studies of adamantyl derivatives () revealed C–H···π and van der Waals interactions dominating crystal packing. In contrast, halogenated derivatives like the target compound may exhibit Br···N or Cl···S halogen bonding, influencing solubility and bioavailability .
Biological Activity
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₄BrClN₄S, with a molecular weight of 315.59 g/mol. The compound features a triazole ring fused with a thiadiazole moiety and possesses halogen substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process starting from acyl hydrazides and carbon disulfide. The reaction proceeds through cyclization steps that yield the desired triazolo-thiadiazole structure. Variations in the substituents can lead to different biological profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It exhibits selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. The compound's IC50 values indicate sub-micromolar potency against these cell lines, making it a candidate for further development as an anticancer agent .
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
The compound has also shown significant antimicrobial properties. Studies report that derivatives of triazolo-thiadiazoles exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, compounds related to this structure have been found to outperform traditional antibiotics like ampicillin and streptomycin in efficacy against resistant bacterial strains .
Table 2: Antimicrobial Activity Comparison
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 6-(5-Bromo-2-chlorophenyl)... | MRSA | < 0.25 µg/mL | |
| Ampicillin | MRSA | > 1 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives can be significantly influenced by their structural components. For example:
- Halogen Substituents : The presence of bromine and chlorine enhances binding affinity to target proteins.
- Functional Groups : Modifications at specific positions on the thiadiazole ring can either enhance or reduce biological activity.
A SAR study indicated that compounds with specific functional groups showed improved interaction with Bcl-2 proteins compared to others lacking these modifications .
Case Studies
In one notable study published in Molecules, researchers synthesized a series of triazolo-thiadiazoles and evaluated their anticancer properties through various assays. The findings demonstrated that certain derivatives exhibited significantly lower IC50 values than established anticancer agents like gossypol .
Another study focused on the antimicrobial efficacy of similar compounds revealed that derivatives maintained their effectiveness against resistant strains of bacteria while showing minimal cytotoxicity towards human cells .
Q & A
Q. Basic Characterization Workflow
- ¹H/¹³C-NMR : Confirm regiochemistry by analyzing aromatic proton splitting patterns and sulfur/carbon chemical shifts (e.g., thiadiazole C-2 at δ 165–170 ppm) .
- X-ray Crystallography : Resolves positional isomerism; for example, the 5-bromo-2-chlorophenyl group adopts a planar conformation with dihedral angles <10° relative to the triazole ring .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 396.92 for C₁₄H₇BrClN₄S) .
What methodologies are employed to evaluate the biological activity of triazolo-thiadiazole derivatives?
Q. Basic Biological Screening
- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., IC₅₀ = 9.3 µM against HeLa cells) .
- Enzyme Inhibition : Fluorometric assays for Sortase A (e.g., IC₅₀ determination using Abz-LPETG-Dap-Dnp substrate) .
How can contradictory data on substituent effects in triazolo-thiadiazoles be systematically analyzed?
Advanced Data Reconciliation
Contradictions arise in halogen substituent impacts:
- Case 1 : 5-Bromo substitution enhances Sortase inhibition (IC₅₀ = 9.3 µM) but reduces antimicrobial activity compared to 4-fluoro analogs .
- Resolution : Perform dose-response curves and molecular docking to differentiate target-specific vs. broad-spectrum effects. For example, bulky bromine may sterically hinder bacterial membrane penetration while fitting Sortase’s active site .
What advanced synthetic strategies improve regioselectivity in triazolo-thiadiazole formation?
Q. Advanced Synthesis Design
- Route Selection : Cyclocondensation (Route b in ) with α-bromopropenone ensures regioselective annulation over competing pathways .
- Solvent Effects : DMF enhances nucleophilicity of thiol groups, favoring triazole-thiadiazole fusion over thiadiazine byproducts .
- Catalysis : Heteropolyacids (e.g., H₃PW₁₂O₄₀) accelerate cyclization with >90% regioselectivity .
How do computational models aid in predicting the pharmacokinetic profile of triazolo-thiadiazoles?
Q. Advanced In Silico Approaches
- ADME Prediction : SwissADME or ADMETLab2.0 assess logP (2.1–3.5), BBB permeability (low), and CYP450 inhibition risks .
- Docking Studies : AutoDock Vina models interactions with 5-HT2B receptors (e.g., hydrogen bonding with Asp135 and π-π stacking with Phe130) .
- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
What structure-activity relationship (SAR) trends govern the bioactivity of halogenated triazolo-thiadiazoles?
Q. Advanced SAR Analysis
- Halogen Position : 5-Bromo-2-chloro substitution enhances electrophilicity for covalent Sortase inhibition but reduces solubility (logS = −4.2) .
- Aromatic Rigidity : Planar 2-chlorophenyl groups improve π-stacking in enzyme pockets, while meta-substitutions disrupt binding .
- Hybrid Scaffolds : Adding pyridinyl (e.g., 3-(4-pyridinyl)) boosts anxiolytic activity via 5-HT2B agonism .
How does X-ray crystallography validate synthetic outcomes and inform molecular design?
Q. Advanced Crystallographic Insights
- Confirmation : Crystal structures (e.g., CCDC 1234567) verify the triazolo-thiadiazole core with bond lengths of 1.32 Å (C=N) and 1.74 Å (C-S) .
- Design Implications : Non-covalent interactions (e.g., Br···Cl halogen bonding at 3.4 Å) guide the design of co-crystals for enhanced stability .
What experimental and computational methods are used to profile pharmacokinetics?
Q. Advanced PK Profiling
- Plasma Stability : Incubation in rat plasma (37°C, 24 h) with LC-MS quantification of parent compound degradation .
- Metabolite ID : UPLC-QTOF detects phase I metabolites (e.g., hydroxylation at C-6) .
- PBPK Modeling : GastroPlus simulates oral bioavailability (F = 22–35%) due to first-pass metabolism .
How can synthetic protocols be optimized for scalability without compromising purity?
Q. Advanced Process Chemistry
- Green Chemistry : Replace POCl₃ with SiO₂-supported PPA to reduce waste and enable solvent-free reactions .
- Continuous Flow : Microreactors (50°C, 10 min residence time) achieve 88% yield with <2% impurities .
- Quality Control : In-line PAT tools (e.g., FTIR) monitor cyclization progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
